molecular formula C12H14N2O B13303247 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine

6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine

Cat. No.: B13303247
M. Wt: 202.25 g/mol
InChI Key: ZEWMBQRQBSVKDY-UHFFFAOYSA-N
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Description

6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine is an organic compound that belongs to the class of aralkylamines. These compounds are characterized by an alkyl group substituted at one carbon atom by an aromatic hydrocarbyl group

Preparation Methods

The synthesis of 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine typically involves the reaction of 6-methylpyridin-3-amine with 5-methylfuran-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .

Scientific Research Applications

6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine can be compared with other similar compounds such as:

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

6-methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine

InChI

InChI=1S/C12H14N2O/c1-9-3-5-11(7-13-9)14-8-12-6-4-10(2)15-12/h3-7,14H,8H2,1-2H3

InChI Key

ZEWMBQRQBSVKDY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)NCC2=CC=C(O2)C

Origin of Product

United States

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